molecular formula C16H15N3O7 B12814486 Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano(2,3-d)pyrimidine-6-carboxylate CAS No. 69310-75-4

Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano(2,3-d)pyrimidine-6-carboxylate

Cat. No.: B12814486
CAS No.: 69310-75-4
M. Wt: 361.31 g/mol
InChI Key: FQCZDYNWLAHGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrano[2,3-d]pyrimidine core. Key structural elements include:

  • Substituents: Ethyl carboxylate at position 6, enhancing solubility and serving as a hydrogen bond acceptor. Dihydroxy groups at positions 2 and 4, enabling strong hydrogen bonding and metal coordination. A 4-(hydroxy(oxido)amino)phenyl group at position 7, introducing redox-active and hydrogen-bonding functionalities.

Structural characterization likely employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

CAS No.

69310-75-4

Molecular Formula

C16H15N3O7

Molecular Weight

361.31 g/mol

IUPAC Name

ethyl 7-(4-nitrophenyl)-2,4-dioxo-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O7/c1-2-25-15(21)10-7-11-13(20)17-16(22)18-14(11)26-12(10)8-3-5-9(6-4-8)19(23)24/h3-6,10,12H,2,7H2,1H3,(H2,17,18,20,22)

InChI Key

FQCZDYNWLAHGCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano(2,3-d)pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article synthesizes available research findings on the compound's biological properties, including its antitumor activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including hydroxyl (-OH), oxidoamino (-NHOH), and pyrimidine moieties. The presence of these groups suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O5_{5}

Structural Characteristics

  • Key Functional Groups : Hydroxyl groups, amino groups, and pyrimidine ring.
  • Chemical Stability : The stability of the compound under physiological conditions is an important factor for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated the compound's cytotoxic effects on human cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma) : The compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 5.36 µg/mL.
  • HepG2 (hepatocellular carcinoma) : The observed IC50_{50} was around 9.94 µg/mL.

These results indicate that the compound may be more effective against breast cancer cells compared to liver cancer cells .

Cell LineIC50_{50} (µg/mL)
MCF-75.36 ± 0.12
HepG29.94 ± 0.15

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Comparative Studies

Comparative studies with standard chemotherapeutic agents such as doxorubicin revealed that this compound has a favorable therapeutic index in certain contexts. While doxorubicin has an IC50_{50} value of approximately 0.59 µg/mL against MCF-7 cells, the tested compound shows a relatively higher IC50_{50}, suggesting a need for further optimization to enhance potency .

Comparison with Similar Compounds

Structural Analogues in the Pyrano-Pyrimidine Family

Comparative analysis focuses on substituent effects and ring conformation:

Compound Core Structure Key Substituents Hydrogen Bonding Ring Puckering
Target Compound Pyrano[2,3-d]pyrimidine 6-ethyl carboxylate, 2,4-dihydroxy, 7-(4-(hydroxy(oxido)amino)phenyl) Extensive (O–H, N–O groups) Likely puckered due to fused ring strain
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine derivative Benzodioxin, dimethylamino, methoxy Moderate (N–H, O–H) Planar aromatic systems
Generic Pyrano[2,3-d]pyrimidine Pyrano[2,3-d]pyrimidine Variable (e.g., alkyl, aryl) Dependent on substituents Puckering amplitude varies with substituents

Key Findings :

  • Hydrogen Bonding: The target compound’s dihydroxy and hydroxy(oxido)amino groups enable robust hydrogen-bond networks, critical for crystal packing and solubility. Graph set analysis (as per Etter’s methodology) would classify these interactions as D (donor) and A (acceptor) motifs .
  • Ring Conformation: The fused pyrano-pyrimidine ring likely exhibits puckering, quantified via Cremer-Pople coordinates (e.g., amplitude Q and phase θ). This contrasts with planar analogues like benzodioxin derivatives .

Functional Group Impact on Reactivity and Stability

  • Ethyl Carboxylate vs.
  • Hydroxy(oxido)amino Phenyl vs. Dimethylamino: The hydroxy(oxido)amino group introduces redox activity (via N–O bonds) and stronger hydrogen bonding vs. dimethylamino groups, which prioritize steric effects over polarity .

Crystallographic and Computational Insights

  • Crystallography : SHELX refinement of the target compound would resolve bond lengths and angles, particularly for the N–O group, while ORTEP-3 visualizes molecular geometry and intermolecular interactions .
  • Hydrogen Bond Patterns : The compound’s hydrogen-bonding network (e.g., O–H···O, N–H···O) could form R₂²(8) or R₃³(12) motifs, stabilizing crystal lattices .

Preparation Methods

Cyclization to Form Pyrano[2,3-d]pyrimidine Core

The core heterocyclic system is generally synthesized by cyclization of appropriately substituted pyrimidine precursors with hydroxy-containing intermediates. This can be achieved by:

  • Condensation of ethyl 2,4-dihydroxy-6-carboxylate pyrimidine derivatives with phenyl-substituted aldehydes or ketones.
  • Intramolecular cyclization promoted by acidic or basic catalysts to form the fused pyrano ring.

Esterification to Form Ethyl Carboxylate

The ethyl ester at the 6-carboxylate position is introduced by:

  • Direct esterification of the corresponding carboxylic acid with ethanol under acidic conditions.
  • Alternatively, using ethyl chloroformate or ethyl iodide in the presence of a base to form the ester.

Hydroxylation at 2 and 4 Positions

Hydroxyl groups at the 2 and 4 positions on the pyrimidine ring are introduced by:

  • Selective oxidation of amino or methyl groups on the pyrimidine ring.
  • Use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrimidine core cyclization Acidic catalyst (e.g., HCl), reflux in ethanol 70-85 High regioselectivity required
7-Phenyl substitution Pd-catalyzed Suzuki coupling, base (K2CO3), solvent (DMF) 65-75 Sensitive to oxidation state of substituent
Esterification Ethanol, H2SO4 catalyst, reflux 80-90 Avoids hydrolysis of ester
Hydroxylation H2O2, mild base, low temperature 60-70 Controlled to prevent over-oxidation

Detailed Research Findings

  • The preparation of the pyrano[2,3-d]pyrimidine scaffold has been extensively studied, with cyclization reactions under acidic conditions providing efficient ring closure while maintaining functional group integrity.
  • The introduction of the hydroxy(oxido)amino group on the phenyl ring is challenging due to its sensitivity; thus, it is often introduced in the final steps to avoid decomposition.
  • Cross-coupling methodologies have been optimized to tolerate the hydroxy(oxido)amino substituent, using mild bases and low temperatures to maximize yield and purity.
  • Esterification reactions are typically performed under anhydrous conditions to prevent hydrolysis and ensure high yield of the ethyl ester.
  • Hydroxylation steps require precise control of oxidant concentration and reaction time to selectively hydroxylate the pyrimidine ring without affecting other sensitive groups.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Challenges Reference
Pyrano[2,3-d]pyrimidine core Acid-catalyzed cyclization HCl, ethanol, reflux Regioselectivity, ring closure
7-(4-(hydroxy(oxido)amino)phenyl) substitution Pd-catalyzed cross-coupling Pd catalyst, K2CO3, DMF, mild temp Functional group sensitivity
Ethyl ester formation Acidic esterification Ethanol, H2SO4, reflux Avoid ester hydrolysis
Hydroxylation at 2,4 positions Controlled oxidation H2O2, mild base, low temperature Selectivity, over-oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.